N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features an indole nucleus, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Functionalization: The indole nucleus is then functionalized with fluorine atoms and other substituents through electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole nucleus and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with antiviral properties.
4-(4-Fluorophenyl)piperazine: A piperazine derivative with similar functional groups.
Uniqueness
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}UREA is unique due to its specific combination of indole and piperazine moieties, which confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H25F2N5O2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethylcarbamoyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C23H25F2N5O2/c24-17-1-4-19(5-2-17)30-11-9-29(10-12-30)15-22(31)28-23(32)26-8-7-16-14-27-21-6-3-18(25)13-20(16)21/h1-6,13-14,27H,7-12,15H2,(H2,26,28,31,32) |
InChI Key |
QOJPBHFTAYRKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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